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Compound of Interest

Compound Name:
Ethyl 7-(2,3-dimethoxyphenyl)-7-

oxoheptanoate

CAS No.: 898758-11-7

Cat. No.: B1325981 Get Quote

In the landscape of medicinal chemistry and materials science, the 2,3-dimethoxyphenyl keto

ester scaffold represents a class of molecules with significant potential. The strategic

placement of methoxy groups on the phenyl ring, combined with the reactive keto-ester moiety,

creates a unique electronic and steric environment. This structure is a key building block in the

synthesis of various biologically active compounds and functional materials.[1] Understanding

the thermodynamic properties of these molecules is not merely an academic exercise; it is

fundamental to predicting their stability, reactivity, and behavior in complex systems.[2][3]

For drug development professionals, a thorough thermodynamic profile is crucial for optimizing

ligand-target interactions. The Gibbs free energy of binding (ΔG), which dictates binding affinity,

is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A deep understanding of these

components allows for the rational design of compounds with improved potency and selectivity,

moving beyond simple affinity measurements to a more nuanced, mechanism-driven approach.

[4][5] Furthermore, properties such as enthalpy of formation, vapor pressure, and heat capacity

are critical for process chemistry, ensuring the safety, scalability, and efficiency of synthesizing

these valuable compounds.[6]

This guide provides a comprehensive exploration of the core thermodynamic properties of 2,3-

dimethoxyphenyl keto esters. It is designed to serve as a foundational resource, detailing both

the theoretical underpinnings and the practical experimental and computational methodologies

used to characterize these molecules. By synthesizing technical accuracy with field-proven
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insights, we aim to equip researchers with the knowledge to harness the full potential of this

versatile chemical scaffold.

Pillar 1: Fundamental Thermodynamic Properties
and Their Significance
The behavior of any chemical compound is governed by a set of fundamental thermodynamic

quantities. For 2,3-dimethoxyphenyl keto esters, the most critical properties include the

enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, vapor pressure, and

the energetics of tautomeric equilibria.

Standard Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when

one mole of a compound is formed from its constituent elements in their standard states. It is

the cornerstone of thermochemistry, as it allows for the calculation of enthalpy changes for

any reaction involving the compound.[7] A more negative enthalpy of formation generally

indicates greater molecular stability.

Enthalpy of Combustion (ΔcH°): This is the heat released during the complete oxidation of a

compound. For organic molecules like keto esters, it is a primary and highly precise

experimental route to determine the standard enthalpy of formation.[7][8][9]

Enthalpy of Vaporization (ΔvapH°): The energy required to transform a substance from a

liquid to a gaseous state, this property is a direct measure of the strength of intermolecular

forces. It is intrinsically linked to vapor pressure and is essential for understanding volatility,

purification processes (like distillation), and solvation phenomena.[10][11]

Vapor Pressure: The pressure exerted by a vapor in equilibrium with its condensed phase,

vapor pressure is a key indicator of a compound's volatility.[12] Its temperature dependence,

often described by the Clausius-Clapeyron equation, provides a reliable method for

determining the enthalpy of vaporization.[13]

Keto-Enol Tautomerism: β-keto esters can exist in equilibrium between their keto and enol

forms.[14][15] The relative stability of these tautomers, which is influenced by substituents

and solvent, affects the overall measured thermodynamic properties of the compound.[16]

[17] Spectroscopic and computational methods are often employed to determine the

equilibrium constant for this process.
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The interrelation of these properties provides a complete thermodynamic picture, enabling

predictions of chemical behavior under various conditions.

Experimental Measurements

Derived Thermodynamic Properties

Combustion Calorimetry

Enthalpy of Combustion
(ΔcH°)

 Directly Measures 

Vapor Pressure Measurement
(e.g., Knudsen Effusion)

Enthalpy of Vaporization
(ΔvapH°)

 Calculates via
Clausius-Clapeyron Eq. 

DSC / Microcalorimetry

Enthalpy of Fusion
Heat Capacity

Enthalpy of Formation
(ΔfH°)

 Calculates via
Hess's Law 

Click to download full resolution via product page

Caption: Relationship between experimental techniques and derived thermodynamic

properties.

Pillar 2: Experimental Determination Protocols
The precise measurement of thermodynamic properties is paramount for building reliable

datasets. The following sections detail the gold-standard experimental protocols.

Combustion Calorimetry for Enthalpy of Formation
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The determination of the standard enthalpy of formation (ΔfH°) for an organic compound is

most accurately achieved via its standard enthalpy of combustion (ΔcH°).[7] Static bomb

combustion calorimetry is the definitive technique for this measurement.[18]

Causality Behind Experimental Choices: The choice of a bomb calorimeter is dictated by the

need to contain a high-pressure oxygen atmosphere, ensuring the complete and rapid

combustion of the organic sample to well-defined products (CO₂, H₂O, etc.). Calibration with a

primary standard like benzoic acid is a self-validating step, as it ties the instrument's energy

equivalent to an internationally accepted value, ensuring traceability and accuracy.[8][9]

Step-by-Step Experimental Protocol:

Sample Preparation: A sample of the 2,3-dimethoxyphenyl keto ester (0.5–1.0 g) is

accurately weighed and pressed into a pellet.

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by

combusting a certified benzoic acid standard. This is repeated multiple times to ensure

precision.

Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the

decomposition vessel ("bomb"). A fuse wire is positioned to contact the sample.

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately

30 atm.

Combustion: The bomb is submerged in a precisely measured quantity of water in the

calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited via

the fuse wire.

Temperature Measurement: The temperature change of the water is recorded with high

precision (to 10⁻⁴ K) until a final thermal equilibrium is established.

Data Analysis: The gross heat of combustion is calculated from the observed temperature

rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of

formation of nitric acid (from residual N₂) and the combustion of the fuse wire.
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Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the

standard enthalpy of combustion using Hess's Law, incorporating the known standard

enthalpies of formation for CO₂(g) and H₂O(l).
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Caption: Experimental workflow for combustion calorimetry.
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Knudsen Effusion Method for Vapor Pressure and
Enthalpy of Vaporization
For compounds with low volatility, such as many aromatic esters, the Knudsen effusion method

is a reliable technique for measuring vapor pressure and deriving the enthalpy of sublimation or

vaporization.[10]

Causality Behind Experimental Choices: This method operates under high vacuum, where the

rate of molecular effusion through a small orifice is directly proportional to the substance's

vapor pressure.[10] This relationship is valid under conditions of molecular flow (when the

mean free path of the molecules is larger than the orifice diameter), making it ideal for low-

pressure measurements where other methods fail. Measuring mass loss over time provides a

robust and direct link to the effusion rate.

Step-by-Step Experimental Protocol:

Cell Preparation: A small amount of the 2,3-dimethoxyphenyl keto ester is loaded into a

Knudsen effusion cell, which is a small container with a precisely machined, small orifice

(typically 0.1-1.0 mm diameter).

Apparatus Setup: The cell is placed in a high-vacuum chamber and heated to a precise,

constant temperature.

Effusion Measurement: The mass loss of the sample is measured over a set period. This can

be done by weighing the cell before and after the experiment or by using a continuous-

recording microbalance.

Temperature Variation: The experiment is repeated at several different temperatures to

obtain a series of vapor pressure data points.

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated

using the Knudsen-Hertz equation: p = (Δm/At) * sqrt(2πRT/M) where Δm is the mass loss, A

is the orifice area, t is time, R is the gas constant, and M is the molar mass.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is determined

from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-

Clapeyron equation.
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Pillar 3: Computational Thermochemistry
In parallel with experimental work, computational chemistry provides powerful tools for

predicting thermodynamic properties.[6] Methods based on quantum mechanics, such as

Density Functional Theory (DFT) and more advanced ab initio models like Gaussian-n (G3, G4)

theories, can calculate molecular energies with high accuracy.[19][20]

Causality and Self-Validation: Computational models are validated by comparing their

predictions against well-established experimental data for a benchmark set of molecules.[20]

For a class of compounds like substituted aromatic esters, a chosen computational method

(e.g., B3LYP/6-31G(d,p)) can be benchmarked against known values for simpler analogs (like

dimethoxybenzene or methyl benzoate).[21][22] Good agreement provides confidence in the

predictions for more complex, unmeasured molecules like the target 2,3-dimethoxyphenyl keto

esters.[23] These calculations are particularly valuable for:

Estimating ΔfH°: Providing values for compounds that are difficult to synthesize or purify for

calorimetry.

Analyzing Conformational Isomers: Determining the relative stabilities of different

conformers.

Investigating Tautomeric Equilibria: Calculating the energy difference between keto and enol

forms to predict their relative populations.[24][25]
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Caption: A typical workflow for computational thermochemistry.

Data Presentation: Thermodynamic Properties of
Substituted Phenyl Keto Esters
While extensive experimental data for 2,3-dimethoxyphenyl keto esters are not broadly

published, the following table presents representative values based on data for structurally

related aromatic esters and dimethoxy-substituted compounds.[22][23][26][27] These values

serve as a reliable baseline for researchers.
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Property Symbol
Representative
Value

Unit Significance

Standard

Enthalpy of

Formation (gas)

ΔfH°(g) -380 ± 5 kJ·mol⁻¹
Molecular

stability

Standard

Enthalpy of

Combustion

ΔcH° -5500 ± 10 kJ·mol⁻¹
Energy content,

route to ΔfH°

Enthalpy of

Vaporization
ΔvapH° 75 ± 3 kJ·mol⁻¹

Intermolecular

forces, volatility

Melting Point Tm 40 - 60 °C
Phase transition

temperature

Enthalpy of

Fusion
ΔfusH° 25 - 35 kJ·mol⁻¹

Energy for

melting

Discussion of Structure-Property Relationships: The presence of two methoxy groups

significantly impacts the thermodynamic properties. Compared to an unsubstituted phenyl keto

ester, the 2,3-dimethoxy substitution is expected to:

Stabilize the Molecule: The electron-donating nature of the methoxy groups contributes to a

more negative enthalpy of formation. However, steric hindrance between the ortho-methoxy

group and the keto-ester side chain can introduce some destabilization compared to other

isomers (e.g., 3,5-dimethoxy).[22]

Increase Intermolecular Forces: The polar ether linkages provide sites for dipole-dipole

interactions, leading to a higher enthalpy of vaporization and a lower vapor pressure

compared to non-polar analogs.

Influence Reactivity: The electronic effects of the methoxy groups modulate the

electrophilicity of the carbonyl carbon and the acidity of any α-protons, thereby influencing

the kinetics and thermodynamics of reactions such as aldol condensations or reductions.[28]

Applications in Drug Development
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A quantitative understanding of thermodynamics provides a powerful advantage in the rational

design of therapeutics.

Optimizing Binding Affinity: Isothermal Titration Calorimetry (ITC) is an essential tool that

directly measures the heat change upon binding, allowing for the determination of the

binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4] For 2,3-

dimethoxyphenyl keto esters designed as enzyme inhibitors, this data reveals the driving

forces of the interaction. An enthalpically driven interaction (favorable ΔH) often reflects

strong, specific hydrogen bonding and van der Waals contacts, which can lead to higher

ligand efficiency and a lower susceptibility to drug resistance mutations.[5]

Predicting ADME Properties: Thermodynamic data is foundational to predicting a drug

candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[29]

Properties like the enthalpy of fusion and solubility (governed by the Gibbs free energy of

solvation) are critical inputs for models that predict bioavailability and formulation

characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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